molecular formula C8H3ClFIN2O B1454381 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde CAS No. 1305324-96-2

4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

Cat. No.: B1454381
CAS No.: 1305324-96-2
M. Wt: 324.48 g/mol
InChI Key: OMDLQPQCJCSMFO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde derives from its bicyclic heteroaromatic core and substituent positions. The parent structure, 1H-pyrrolo[2,3-b]pyridine , consists of a pyrrole ring fused to a pyridine ring at positions 2 and 3 (Figure 1). Substituents are numbered based on their positions:

  • Chloro at position 4
  • Fluoro at position 5
  • Iodo at position 3
  • Carbaldehyde at position 6

The structural formula is represented as:
$$ \text{C}8\text{H}3\text{ClFIN}_2\text{O} $$
with the SMILES notation:
O=CC1=C(F)C(Cl)=C2C(NC=C2I)=N1 .

The bicyclic system adopts a planar conformation, with halogen atoms and the aldehyde group influencing electron distribution. The 1H designation indicates a single hydrogen atom on the pyrrole nitrogen, critical for maintaining aromaticity.

CAS Registry Number and Molecular Formula Analysis

The compound is uniquely identified by CAS Registry Number 1305324-96-2 . Its molecular formula, C$$8$$H$$3$$ClFIN$$_2$$O , reveals:

  • 8 carbons in the bicyclic core and aldehyde group
  • 3 hydrogens due to extensive halogenation
  • Halogens : 1 chlorine, 1 fluorine, 1 iodine
  • Heteroatoms : 2 nitrogens, 1 oxygen

Table 1: Molecular Parameters

Property Value
Molecular Weight 324.48 g/mol
Exact Mass 323.876 Da
Topological Polar SA 45.8 Ų
Heavy Atom Count 14

The molecular weight (324.48 g/mol) reflects the contributions of iodine (126.90 g/mol) and chlorine (35.45 g/mol). The carbaldehyde group introduces polarity, with a calculated LogP of 2.1 , suggesting moderate lipophilicity.

Comparative Analysis of Related Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridine derivatives exhibit structural diversity, with variations in halogenation and functional groups influencing their properties:

Table 2: Structural Comparison of Key Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine 882033-66-1 C$$7$$H$$4$$ClFN$$_2$$ 170.57 Cl (C4), F (C5)
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine 1015610-31-7 C$$7$$H$$4$$ClIN$$_2$$ 278.48 Cl (C4), I (C5)
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde 1261365-98-3 C$$8$$H$$4$$FIN$$_2$$O 290.03 F (C5), I (C6), CHO (C4)
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 1196507-58-0 C$$8$$H$$4$$ClF$$3$$N$$2$$ 220.58 Cl (C4), CF$$_3$$ (C5)

Key Observations:

  • Halogen Positioning :

    • Iodine at C3 (target compound) vs. C6 (1261365-98-3) alters steric and electronic profiles.
    • Fluorine at C5 enhances electronegativity, while trifluoromethyl groups (1196507-58-0) increase hydrophobicity.
  • Functional Group Impact :

    • The carbaldehyde at C6 (target compound) enables nucleophilic additions, unlike the carboxylic acid derivative (C7H4ClIN2O, 294.48 g/mol).
    • Removal of iodine (882033-66-1) reduces molecular weight by 45% but retains the chloro-fluoro motif.
  • Synthetic Utility :

    • Iodine serves as a leaving group in cross-coupling reactions, critical for constructing biaryl systems.
    • Carbaldehyde groups facilitate Schiff base formation, a key step in medicinal chemistry.

Properties

IUPAC Name

4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClFIN2O/c9-6-5-3(11)1-12-8(5)13-4(2-14)7(6)10/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDLQPQCJCSMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C(N=C2N1)C=O)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClFIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolo[2,3-b]pyridine core with halogen substitutions that may influence its biological activity. The molecular formula is C8H3ClFIN2OC_8H_3ClFIN_2O, and its CAS number is 1305324-96-2. The presence of chlorine, fluorine, and iodine atoms suggests a potential for diverse interactions with biological targets.

Anticancer Activity

Research indicates that pyrrolo[2,3-b]pyridine derivatives exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that derivatives of pyrrolo[2,3-b]pyridine had moderate cytotoxic effects against ovarian cancer cell lines while showing limited toxicity toward non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of pyrrolo derivatives has been explored extensively. Compounds similar to 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine have shown activity against various pathogens, including bacteria and fungi. A study highlighted that certain pyrrolo derivatives exhibited potent activity against respiratory syncytial virus (RSV) and demonstrated favorable pharmacokinetic properties in animal models .

Antidiabetic Activity

Pyrrolo derivatives have also been investigated for their antidiabetic effects. Some compounds have been reported to enhance insulin sensitivity and glucose uptake in vitro. For example, specific pyrrolo derivatives improved glucose incorporation into lipids without affecting insulin levels in animal models, suggesting a beneficial role in managing diabetes .

Structure-Activity Relationships (SAR)

The biological activity of 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be influenced by its structural features. Substituents at various positions on the pyrrole ring significantly affect the compound's potency and selectivity for biological targets. For instance, the introduction of electron-withdrawing groups like halogens can enhance interactions with target proteins involved in disease pathways.

Case Studies

  • Anticancer Efficacy : In a study assessing the anticancer properties of related pyrrolo compounds, researchers found that certain derivatives inhibited NAMPT (Nicotinamide adenine dinucleotide biosynthesis) with IC50 values in the low micromolar range. These findings suggest that further exploration of the SAR could lead to more potent anticancer agents based on the pyrrolo scaffold .
  • Antimicrobial Testing : Another investigation evaluated the efficacy of several pyrrolo derivatives against bacterial strains resistant to conventional antibiotics. Results indicated that some compounds displayed significant antibacterial activity, warranting further development as novel antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde has been investigated for its potential as a pharmaceutical intermediate. Its structural analogs have shown activity against various biological targets, including:

  • Anticancer Activity : Compounds derived from pyrrolo[2,3-b]pyridine scaffolds have demonstrated efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules. Its electrophilic nature allows it to participate in various reactions:

  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of biaryl compounds.
  • Functionalization Reactions : The aldehyde group can be easily modified to introduce other functional groups, expanding the diversity of synthesized compounds.

Material Science

The incorporation of halogenated pyrrole derivatives into polymers has been explored for enhancing material properties:

  • Conductive Polymers : Studies suggest that adding such compounds can improve the electrical conductivity of polymers, which is beneficial for applications in organic electronics.
  • Photonic Applications : The unique optical properties of pyrrolo[2,3-b]pyridine derivatives make them suitable for use in photonic devices.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that derivatives inhibited tumor growth in xenograft models.
Organic SynthesisDeveloped a novel synthetic route using this compound as a key intermediate for biaryl synthesis.
Material ScienceShowed enhanced conductivity in polymer blends containing this compound compared to control samples.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine and chlorine atoms at positions 3 and 4, respectively, participate in nucleophilic substitution (SNAr) under controlled conditions.

Reaction Reagents/Conditions Products Key Findings
Iodo Substitution Pd-catalyzed coupling (e.g., Suzuki-Miyaura)3-Aryl/heteroaryl derivativesCross-coupling reactions retain the aldehyde functionality .
Chloro Substitution Amines, K2_2CO3_3, DMF, 80°C4-Amino-pyrrolopyridine derivativesSelective substitution at C4 due to lower steric hindrance compared to C5-F .

Mechanistic Insight :

  • Iodine’s superior leaving-group ability facilitates Pd-mediated couplings (e.g., with aryl boronic acids) .

  • Chlorine substitution requires harsher conditions (e.g., DMF, elevated temperatures) but enables diversification of the C4 position .

Aldehyde Functionalization

The aldehyde group at position 6 undergoes typical carbonyl reactions:

Reaction Reagents/Conditions Products Key Findings
Reduction NaBH4_4, MeOH, 0°C6-Hydroxymethyl-pyrrolopyridinePreserves halogen substituents; minimal side reactions observed .
Oxidation KMnO4_4, acidic H2_2O6-Carboxylic acid derivativeOver-oxidation avoided via pH control (pH ~3) .
Condensation NH2_2OH·HCl, EtOH, reflux6-(Hydroxyimino)methyl-pyrrolopyridineForms stable oximes for further functionalization .

Structural Impact :

  • Aldehyde modification retains the core’s planarity, critical for biological target interactions (e.g., kinase inhibition) .

Halogen Exchange Reactions

The fluorine atom at position 5 exhibits limited reactivity, while iodine at position 3 can undergo exchange:

Reaction Reagents/Conditions Products Key Findings
Iodine Replacement CuI, DMF, 120°C3-Cyano or 3-alkynyl derivativesUllmann-type reactions enable CN or alkyne introduction .
Fluorine Retention --Fluorine’s strong C-F bond resists substitution under standard conditions .

Selectivity Note :

  • Iodine’s position at C3 is more reactive than C4-Cl in cross-couplings due to electronic effects .

Cyclization and Heterocycle Formation

The aldehyde and halogen substituents enable annulation reactions:

Reaction Reagents/Conditions Products Key Findings
Schiff Base Formation Primary amines, EtOH, ΔImine-linked fused heterocycles (e.g., quinazolines)Enhanced π-stacking observed in crystallography studies .
Palladium-Catalyzed Cyclization Pd(OAc)2_2, PPh3_3, K2_2CO3_3Tricyclic pyrrolopyridine analogsImproves solubility for pharmaceutical applications .

Applications :

  • Cyclized derivatives show enhanced FGFR1 inhibitory activity (IC50_{50} < 50 nM) .

Cross-Coupling Reactions

The compound serves as a versatile intermediate in metal-catalyzed couplings:

Reaction Reagents/Conditions Products Key Findings
Suzuki-Miyaura Coupling Pd(dppf)Cl2_2, ArB(OH)2_2, dioxane/H2_2O3-Aryl-pyrrolopyridinesHigh yields (>80%) achieved with electron-deficient boronic acids .
Buchwald-Hartwig Amination Pd2_2(dba)3_3, Xantphos, amine3-Amino-pyrrolopyridinesTolerates bulky amines (e.g., morpholine) without dehalogenation .

Catalytic Efficiency :

  • XPhos ligands improve turnover in sterically demanding reactions .

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes selective electrophilic attacks:

Reaction Reagents/Conditions Products Key Findings
Nitration HNO3_3, H2_2SO4_4, 0°C2-Nitro-pyrrolopyridineNitration occurs preferentially at C2 due to directing effects of halogens.
Sulfonation SO3_3, DCM, rt2-Sulfo-pyrrolopyridineLimited regioselectivity observed due to competing substituent effects.

Challenges :

  • Multiple halogen substituents reduce electrophilic reactivity compared to unsubstituted analogs .

Comparison with Similar Compounds

Comparison with Positional Isomers

A closely related positional isomer, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS: 1246088-64-1), differs in halogen placement (Cl at position 5, I at 6 vs. Cl at 4, I at 3 in the target compound) . Key comparative insights include:

Property 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Halogen Positions Cl (4), F (5), I (3) Cl (5), I (6)
Electronic Effects Electron-withdrawing groups (EWGs) at 3, 4, 5 enhance electrophilicity of the carbaldehyde. Iodo at position 6 may sterically hinder adjacent reactivity.
Polar Surface Area (PSA) Likely higher due to additional fluorine (high electronegativity). Lower PSA without fluorine substitution.
Synthetic Accessibility Fluorination at position 5 may require specialized reagents (e.g., Selectfluor). Iodination at position 6 could involve direct electrophilic substitution.

Comparison with Heterocyclic Analogs

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines, such as N-phenylthieno[2,3-b]pyridine-2-carboxamides, replace the pyrrole ring with a thiophene, introducing sulfur into the heterocyclic core . Key differences include:

Property Pyrrolo[2,3-b]pyridine Core Thieno[2,3-b]pyridine Core
Aromaticity Enhanced due to nitrogen's lone pair conjugation. Reduced due to sulfur's larger atomic size and lower electronegativity.
Electronic Effects Nitrogen-rich core increases basicity and hydrogen-bonding potential. Sulfur contributes to π-electron delocalization and redox activity.
Biological Activity Potential for kinase inhibition or nucleic acid interactions. FOXM1 inhibition demonstrated in triple-negative breast cancer cells .
Synthetic Routes Multistep halogenation and formylation. Thorpe–Ziegler isomerization for carboxamide derivatives .

Thieno[2,3-b]thiophene Derivatives

Bis-heterocyclic compounds like thiazolo[3,2-a]pyridines and dihydrothiophenes exhibit symmetrical sulfur-nitrogen frameworks . These systems prioritize charge transfer and material stability, contrasting with the asymmetric halogenation and aldehyde functionality of the target compound.

Preparation Methods

Starting Material and Initial Functionalization

  • Starting Material: 2-Chloro-5-fluoronicotinic acid is commonly used as the precursor.
  • Reduction to Hydroxymethyl Intermediate: This acid undergoes reduction with sodium borohydride in the presence of N,N-carbonyldiimidazole to form 2-chloro-3-hydroxymethyl-5-fluoropyridine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or ethylene glycol dimethyl ether at temperatures between 10–40 °C.
Step Reagents & Conditions Outcome Yield (%)
S1 2-chloro-5-fluoronicotinic acid, NaBH4, N,N-carbonyldiimidazole, THF, 20–30 °C 2-chloro-3-hydroxymethyl-5-fluoropyridine Not specified

Oxidation to Formyl Intermediate

  • The hydroxymethyl intermediate is oxidized to the corresponding aldehyde (2-chloro-3-formyl-5-fluoropyridine) using a TEMPO-based oxidation system (sodium hypochlorite/potassium bromide/tetramethylpiperidine oxide/sodium bicarbonate) in solvents like dichloromethane or ethyl acetate at 0–35 °C.
Step Reagents & Conditions Outcome Yield (%)
S2 TEMPO oxidation system, dichloromethane, 0–5 °C 2-chloro-3-formyl-5-fluoropyridine 87%

Ring Closure to Pyrrolo Core

  • The aldehyde intermediate undergoes cyclization with hydrazine hydrate in the presence of a base (triethylamine, diisopropylethylamine, or pyridine) in solvents such as water, isopropanol, or ethanol at 40–70 °C to form 5-fluoro-1H-pyrazolo[3,4-b]pyridine or related pyrrolo derivatives.
Step Reagents & Conditions Outcome Yield (%)
S3 Hydrazine hydrate, base, isopropanol/water, 57 °C 5-fluoro-1H-pyrazolo[3,4-b]pyridine 82%

Iodination to Introduce the Iodo Substituent

  • The final iodination step introduces iodine at the 3-position using elemental iodine or iodide salts (sodium iodide, potassium iodide) in the presence of alkali (NaOH, KOH, or K2CO3) in solvents such as ethanol, dimethyl sulfoxide, or N-methylpyrrolidone at 20–100 °C. The product is then purified by recrystallization.
Step Reagents & Conditions Outcome Yield (%)
S4 Iodine reagent, alkali, ethanol/DMSO, 20–100 °C 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine Not specified

Specific Preparation of the Aldehyde Functional Group

The aldehyde group at the 6-position of the pyrrolo[2,3-b]pyridine is introduced typically via lithiation followed by formylation:

  • A solution of the corresponding pyrrolo[2,3-b]pyridine derivative is cooled to low temperatures (e.g., −78 °C) and treated with n-butyllithium to form the lithiated intermediate.
  • Subsequent reaction with DMF (dimethylformamide) introduces the formyl group.
  • The reaction mixture is then quenched, worked up, and purified by silica gel chromatography.
Step Reagents & Conditions Outcome Yield (%)
Formylation n-BuLi (1.6 M), DMF, THF, −78 °C to 25 °C 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 52%

Note: This step is critical for obtaining the aldehyde functionality with good regioselectivity and yield.

Summary Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 2-chloro-5-fluoronicotinic acid NaBH4, N,N-carbonyldiimidazole, THF, 20–30 °C 2-chloro-3-hydroxymethyl-5-fluoropyridine Not specified Reduction step
2 Hydroxymethyl intermediate TEMPO oxidation system, DCM, 0–5 °C 2-chloro-3-formyl-5-fluoropyridine 87% Oxidation to aldehyde
3 Formyl intermediate Hydrazine hydrate, base, isopropanol, 57 °C 5-fluoro-1H-pyrazolo[3,4-b]pyridine 82% Cyclization to heterocycle
4 Pyrrolo intermediate Iodine reagent, alkali, ethanol/DMSO, 20–100 °C 5-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine Not specified Iodination step
5 Pyrrolo derivative n-BuLi, DMF, THF, −78 °C to 25 °C 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 52% Formylation for aldehyde introduction

Research Findings and Industrial Applicability

  • The described synthetic route is advantageous for industrial-scale production due to mild reaction conditions, high yields, and avoidance of hazardous reagents.
  • The method allows for selective halogenation and functionalization, which is critical for tuning biological activity in pharmaceutical applications.
  • The compound and its derivatives have shown promising biological activity as kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.
  • The synthetic strategy is adaptable for preparing analogues with different substituents to optimize pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology : Begin with a halogenated pyrrolopyridine core (e.g., 6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS 1190319-92-6) and sequentially introduce substituents. For the aldehyde group at position 6, employ Vilsmeier-Haack formylation using POCl₃/DMF under anhydrous conditions at 0–5°C. Chlorination at position 4 can be achieved via N-chlorosuccinimide (NCS) in DCM, while fluorination at position 5 may require selective electrophilic substitution with Selectfluor® in acetonitrile. Monitor reaction progress using TLC and optimize temperature/time to minimize side products (e.g., over-halogenation) .

Q. How should researchers confirm the structural identity of this compound?

  • Methodology : Combine spectroscopic and analytical techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while fluorine coupling patterns (e.g., 4JFH^4J_{F-H}) can resolve positional ambiguity .
  • IR : Detect the carbonyl stretch (C=O) of the aldehyde group at ~1700 cm1^{-1}.
  • Elemental Analysis : Validate empirical formula (e.g., C9_9H4_4ClFIN2_2O) with ≤0.4% deviation .
  • Mass Spectrometry : Use HRMS (ESI-TOF) for exact mass confirmation (e.g., [M+H]+^+ calc. 370.9032) .

Q. What purification techniques are effective for isolating this compound?

  • Methodology : After synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials. For crystalline intermediates, recrystallize from ethanol/water mixtures. For halogenated byproducts, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do the electronic effects of chloro, fluoro, and iodo substituents influence reactivity in cross-coupling reactions?

  • Methodology : The iodo group at position 3 facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic acids) due to its high leaving-group ability. Fluorine at position 5 exerts strong electron-withdrawing effects, stabilizing intermediates during nucleophilic substitutions. Chlorine at position 4 may sterically hinder reactions but enhances electrophilic aromatic substitution selectivity. Use DFT calculations to model charge distribution and predict regioselectivity in Pd-catalyzed reactions .

Q. What mechanistic insights explain contradictions in reported yields for halogenation steps?

  • Methodology : Discrepancies often arise from competing pathways. For example, fluorination with Selectfluor® may proceed via radical or ionic mechanisms depending on solvent polarity. Use kinetic studies (e.g., in-situ IR monitoring) to identify rate-determining steps. Optimize solvent systems (e.g., DMF vs. acetonitrile) to suppress side reactions like dimerization .

Q. How can computational chemistry predict the compound’s binding affinity to kinase targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinase domains (e.g., EGFR or JAK2). The pyrrolopyridine scaffold mimics ATP-binding motifs, while the aldehyde group may form covalent adducts with catalytic lysines. Compare binding scores with analogs (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) to assess substituent contributions .

Q. What strategies resolve spectral overlaps in 19F^{19}F NMR analysis?

  • Methodology : Use 2D 19F^{19}F-1H^1H HMBC to correlate fluorine signals with adjacent protons. For overlapping peaks, employ variable-temperature NMR or chemical shift reagents (e.g., Eu(fod)₃) to enhance resolution. Compare experimental data with computed 19F^{19}F shifts (GIAO method, B3LYP/6-311+G(d,p)) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Reactant of Route 2
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde

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